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Compound of Interest

Compound Name: AF 568 carboxylic acid

Cat. No.: B12378172

For researchers, scientists, and drug development professionals seeking optimal fluorophore
performance, this guide provides an in-depth comparison of Alexa Fluor 568 (AF 568) across
various microscopy techniques. Backed by experimental data and detailed protocols, this
document objectively evaluates AF 568 against other common red fluorescent dyes, enabling
informed decisions for your imaging needs.

Alexa Fluor 568 is a bright and photostable orange-red fluorescent dye that has become a
workhorse in biological imaging.[1][2] Its spectral properties, characterized by an excitation
maximum at approximately 578 nm and an emission maximum at around 603 nm, make it well-
suited for excitation with the 568 nm laser line of Argon-Krypton mixed-gas lasers, as well as
with the 561 nm solid-state lasers commonly found on modern confocal and super-resolution
microscopes.[1][3] This guide will delve into the performance of AF 568 in key microscopy
applications, providing a comparative analysis with other fluorophores in its spectral class.

Performance in Conventional and Confocal
Microscopy

In standard immunofluorescence (IF) and confocal microscopy, the brightness and
photostability of a fluorophore are paramount for acquiring high-quality images with a strong
signal-to-noise ratio. AF 568 consistently demonstrates superior performance in these areas
when compared to older generation dyes such as Fluorescein Isothiocyanate (FITC) and
Tetramethylrhodamine (TRITC).
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Studies have shown that AF 568 exhibits significantly brighter fluorescence and greater
photostability than FITC.[3][4][5] In one study, while FITC fluorescence decreased by over 20%
within 80 seconds of continuous illumination, AF 568 fluorescence diminished by only about
15% under the same conditions.[4] This enhanced photostability allows for longer exposure
times and the acquisition of more detailed images with less signal degradation.

Table 1: Quantitative Comparison of AF 568 and Other Red Fluorophores

Molar
Fluorophor Excitation Emission Quantum Extinction Relative
e Max (nm) Max (nm) Yield Coefficient Brightness
(cm—*M~?)
Alexa Fluor .
578 603 0.69 91,300 Very Bright
568
TRITC 550 570 ~0.30 ~85,000 Moderate
Rhodamine ]
570 590 ~0.85 ~90,000 Bright
Red-X
Cy3 550 570 0.15 150,000 Bright
Alexa Fluor )
ces 555 565 0.10 150,000 Very Bright

Data compiled from multiple sources. Relative brightness is a qualitative assessment based on
reported performance.

Application in Super-Resolution Microscopy

The advent of super-resolution microscopy techniques, which bypass the diffraction limit of

light, has placed even greater demands on fluorophore performance. AF 568 has proven to be
a robust and reliable probe for several super-resolution modalities, including Stochastic Optical
Reconstruction Microscopy (STORM) and Stimulated Emission Depletion (STED) microscopy.

[1][°]

In dSTORM (direct STORM), which relies on the photoswitching of single fluorophores, AF 568
is a recommended dye.[1] Its ability to be reversibly photoswitched between a fluorescent "on"
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state and a dark "off" state allows for the precise localization of individual molecules, enabling
the reconstruction of images with nanoscale resolution. For optimal performance in dASTORM,
specific imaging buffers containing a thiol, such as mercaptoethylamine (MEA), are
recommended.[1][6]

Experimental Protocols
Detailed Protocol for Indirect Immunofluorescence

This protocol outlines the steps for staining intracellular antigens in fixed and permeabilized
cells using an unlabeled primary antibody and an AF 568-conjugated secondary antibody.

Materials:

Cells grown on coverslips

o Phosphate-Buffered Saline (PBS)

o Fixation Solution (e.g., 4% paraformaldehyde in PBS)

e Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

o Blocking Buffer (e.g., 1% BSA in PBS)

e Primary Antibody (specific to the target antigen)

e AF 568-conjugated Secondary Antibody (specific to the host species of the primary antibody)
* Nuclease-Free Water

e Mounting Medium with Antifade Reagent

Procedure:

e Cell Culture and Fixation:

o Culture cells to the desired confluency on sterile glass coverslips.

o Gently wash the cells twice with PBS.
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o Fix the cells by incubating with Fixation Solution for 15 minutes at room temperature.

o Wash the cells three times with PBS for 5 minutes each.

e Permeabilization:

o Incubate the fixed cells with Permeabilization Buffer for 10 minutes at room temperature.
This step is necessary for intracellular targets.

o Wash the cells three times with PBS for 5 minutes each.

e Blocking:

o Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-
specific antibody binding.

e Primary Antibody Incubation:

o Dilute the primary antibody to its optimal concentration in Blocking Buffer.

o Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or
overnight at 4°C.

e Secondary Antibody Incubation:

o Wash the cells three times with PBS for 5 minutes each.

o Dilute the AF 568-conjugated secondary antibody in Blocking Buffer, protecting it from
light.

o Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in
the dark.

e Final Washes and Mounting:

o Wash the cells three times with PBS for 5 minutes each in the dark.

o Briefly rinse the coverslips with nuclease-free water.
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o Mount the coverslips onto microscope slides using a mounting medium containing an

antifade reagent.
e Imaging:

o Image the samples using a fluorescence microscope equipped with appropriate filters for
AF 568 (Excitation: ~578 nm, Emission: ~603 nm).

Protocol for dSTORM Imaging

This protocol provides a general guideline for preparing samples for dASTORM imaging using
AF 568.

Materials:
e Immunolabeled sample with AF 568

o dSTORM Imaging Buffer (a common recipe includes an oxygen scavenging system and a
thiol)

o Buffer A: 10 mM Tris (pH 8.0) + 50 mM NacCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

o

GLOX Solution: 14 mg glucose oxidase in 200 uL of Buffer A

[¢]

Catalase Solution: 50 pL of 2 mg/mL catalase in 50 uL of Buffer A

[¢]

[e]

MEA (Cysteamine): 1 M solution in water

o #1.5 thickness glass-bottom dishes or coverslips
Procedure:

e Sample Preparation:

o Prepare your sample as you would for standard immunofluorescence, using AF 568-
conjugated antibodies. Ensure high-quality labeling with minimal background.
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e Imaging Buffer Preparation (prepare fresh):
o For a final volume of 700 pL of imaging buffer:
» Start with 623 uL of Buffer B.
» Add 7 pL of GLOX solution.
» Add 70 pL of 1 M MEA.
o Mix gently by pipetting. The buffer should be used within a few hours.
e Imaging:
o Mount the sample in the glass-bottom dish.
o Replace the storage buffer with the freshly prepared dSTORM imaging buffer.

o Proceed with imaging on a STORM-capable microscope. This typically involves using a
high-power laser to induce photoswitching of the AF 568 molecules and a sensitive
camera to detect the single-molecule fluorescence events.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for
indirect immunofluorescence and super-resolution microscopy.
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Conclusion

Alexa Fluor 568 stands out as a high-performance fluorescent dye for a range of microscopy
applications. Its exceptional brightness and photostability make it a superior choice over
traditional fluorophores for conventional and confocal imaging. Furthermore, its reliable
photoswitching characteristics have established it as a valuable tool for advanced super-
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resolution techniques like dASTORM. By providing detailed protocols and comparative data, this
guide aims to equip researchers with the necessary information to effectively utilize AF 568 in
their imaging experiments and achieve high-quality, reproducible results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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